Chlorobenzene

Description

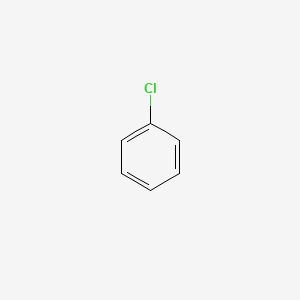

Structure

3D Structure

Properties

IUPAC Name |

chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl/c7-6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVPPADPHJFYWMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl | |

| Record name | CHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2877 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0642 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | chlorobenzene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Chlorobenzene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25053-25-2 | |

| Record name | Benzene, chloro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25053-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4020298 | |

| Record name | Chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chlorobenzene appears as a colorless to clear, yellowish liquid with a sweet almond-like odor. Flash point 84 °F. Practically insoluble in water and somewhat denser than water (9.2 lb / gal). Vapors heavier than air. Used to make pesticides, dyes, and other chemicals., Liquid, Colorless liquid with an almond-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an almond-like odor. | |

| Record name | CHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2877 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/85 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Chlorobenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041855 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0642 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/90 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chlorobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0121.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

270 °F at 760 mmHg (NTP, 1992), 131.6 °C, 132 °C, 270 °F | |

| Record name | CHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2877 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/55 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0642 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/90 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chlorobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0121.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

75 °F (NTP, 1992), 29.2 °C, 82 °F (Closed Cup) 28 °C, 97 °F (open cup), 27 °C c.c., 75 °F, 82 °F | |

| Record name | CHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2877 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/85 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/55 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0642 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/90 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chlorobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0121.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), In water, 499 mg/L at 25 °C, In water, 0.05 g/100g at 20 °C, Miscible in ethanol, ethyl ether; very soluble in benzene, carbon tetrachloride, Freely soluble in chloroform, For more Solubility (Complete) data for CHLOROBENZENE (6 total), please visit the HSDB record page., 0.498 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.05, 0.05% | |

| Record name | CHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2877 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/55 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chlorobenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041855 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0642 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Chlorobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0121.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.11 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1058 g/cu cm at 20 °C, Percent in caturated air: 1.55 (25 °C); Density of saturated of air: 1.05 (Air = 1), Saturated liquid density = 69.080 lb/cu ft at 70 °C, Critical density = 0.365 g/cu cm; Heat of fusion = 84.9 J/g; Heat capacity = 1.338 J/g K at 20 °C; Dielectric constant = 5.641 at 20 °C, Relative density (water = 1): 1.11, 1.11 | |

| Record name | CHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2877 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/55 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0642 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/90 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chlorobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0121.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.88 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.88 (Air = 1), Relative vapor density (air = 1): 3.88, 3.88 | |

| Record name | CHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2877 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/55 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0642 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/90 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

8.8 mmHg at 68 °F ; 11.8 mmHg at 77 °F (NTP, 1992), 12.0 [mmHg], 12.0 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1.17, 8.8 mmHg, 9 mmHg | |

| Record name | CHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2877 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/85 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/55 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0642 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/90 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chlorobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0121.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Typical analysis of commercial monochlorobenzene: >99.9%, <0.02% benzene, <0.05% dichlorobenzenes. | |

| Record name | CHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/55 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, Clear volatile liquid | |

CAS No. |

108-90-7, 68411-45-0 | |

| Record name | CHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2877 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, chloro derivs. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068411450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHLOROBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8433 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorobenzene | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/chlorobenzene-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Benzene, chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.299 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzene, chloro derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.732 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K18102WN1G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/55 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chlorobenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041855 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0642 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/90 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzene, chloro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/CZ2AB98.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-49 °F (NTP, 1992), -45.2 °C, -45 °C, -50 °F | |

| Record name | CHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2877 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/55 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chlorobenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041855 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0642 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/90 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chlorobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0121.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Chlorobenzene

This guide provides a comprehensive overview of the core physical and chemical properties of chlorobenzene (C₆H₅Cl), a pivotal aryl halide in industrial and laboratory settings. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights into its reactivity and applications.

Molecular and Physical Characteristics

This compound is a colorless, flammable liquid with a distinct almond-like odor.[1][2][3] Structurally, it consists of a benzene ring where one hydrogen atom is substituted by a chlorine atom.[2][3] This substitution imparts a moderate polarity to the molecule.[4]

Core Physical Properties

The physical properties of this compound are critical for its application as a solvent and a reagent in various chemical syntheses. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅Cl | [3][5] |

| Molecular Weight | 112.56 g/mol | [1][3][6] |

| Appearance | Colorless liquid | [1][2][3] |

| Odor | Almond-like | [1][2][3] |

| Melting Point | -45.6 °C (-50.1 °F) | [1][7][8] |

| Boiling Point | 131.7 °C (269.1 °F) | [1][7][8][9] |

| Density | 1.106 g/cm³ at 25 °C | [3][6] |

| Vapor Pressure | 11.8 mmHg at 25 °C | [3] |

| Flash Point | 29 °C (84 °F) | [2][3] |

| Refractive Index (n²⁰/D) | 1.524 | [3][10] |

Solubility Profile

This compound's solubility is dictated by its molecular structure, featuring a large non-polar benzene ring and a polar carbon-chlorine bond.

-

Water Solubility : It is practically insoluble in water, with a solubility of approximately 0.5 g/L at 20 °C.[1][7] This low solubility is due to the hydrophobic nature of the benzene ring.[6]

-

Organic Solvents : this compound is highly miscible with most common organic solvents, including ethanol, ether, benzene, and chloroform.[5][6][7] This property makes it a versatile solvent for a wide range of organic compounds.

Chemical Reactivity and Key Transformations

The chemical behavior of this compound is characterized by the interplay between the aromatic ring and the chlorine substituent. The chlorine atom is an ortho-, para-directing group for electrophilic aromatic substitution, yet it deactivates the ring towards these reactions due to its electron-withdrawing inductive effect.

Electrophilic Aromatic Substitution

This compound undergoes electrophilic aromatic substitution reactions, albeit at a slower rate than benzene. The chlorine atom directs incoming electrophiles to the ortho and para positions.

Nitration of this compound with a mixture of concentrated nitric acid and sulfuric acid yields a mixture of 1-chloro-2-nitrobenzene and 1-chloro-4-nitrobenzene, with the para isomer being the major product.[4][7][11]

Caption: Nitration of this compound.

In the presence of a Lewis acid catalyst such as ferric chloride (FeCl₃), this compound reacts with chlorine to produce a mixture of 1,2-dithis compound and 1,4-dithis compound.[12]

Caption: Halogenation of this compound.

Heating this compound with concentrated sulfuric acid results in the formation of 2-chlorobenzenesulfonic acid and 4-chlorobenzenesulfonic acid.[11]

This compound can undergo Friedel-Crafts acylation, for instance, by reacting with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[4]

Nucleophilic Aromatic Substitution

Aryl halides like this compound are generally resistant to nucleophilic substitution under normal conditions. However, under forcing conditions or with the presence of strong electron-withdrawing groups on the ring, these reactions can occur.

Historically, this compound was a precursor for phenol production via the Dow process, which involves reacting it with sodium hydroxide at high temperature (350 °C) and pressure.[7][13] This reaction proceeds through a benzyne intermediate.[7][14]

Caption: Dow Process for Phenol Synthesis.

When strong electron-withdrawing groups are present at the ortho and/or para positions, nucleophilic aromatic substitution can proceed via the SₙAr (addition-elimination) mechanism.[14][15][16][17] This involves the formation of a resonance-stabilized intermediate called a Meisenheimer complex.[15][16][17]

Synthesis of DDT

A notable, though now largely historical, application of this compound is in the synthesis of the insecticide DDT (dichlorodiphenyltrichloroethane). This reaction involves the condensation of two equivalents of this compound with one equivalent of chloral (trichloroacetaldehyde) in the presence of concentrated sulfuric acid.[7][18][19][20][21]

Experimental Protocols

Determination of Boiling Point

Objective: To determine the boiling point of a this compound sample at atmospheric pressure.

Materials:

-

This compound sample

-

Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

-

Heating mantle

-

Thermometer

-

Boiling chips

Procedure:

-

Assemble the distillation apparatus.

-

Place a small volume of this compound and a few boiling chips into the round-bottom flask.

-

Position the thermometer bulb just below the side arm of the distillation head to ensure accurate measurement of the vapor temperature.

-

Begin heating the flask gently with the heating mantle.

-

Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

Protocol for Nitration of this compound

Objective: To synthesize a mixture of nitrothis compound isomers from this compound.

Materials:

-

This compound

-

Concentrated nitric acid

-

Concentrated sulfuric acid

-

Ice bath

-

Separatory funnel

-

Beakers and flasks

Procedure:

-

Carefully prepare a nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid in a flask cooled in an ice bath.

-

In a separate flask, cool the this compound in an ice bath.

-

Slowly add the nitrating mixture dropwise to the cooled this compound with constant stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for a specified time to ensure complete reaction.

-

Carefully pour the reaction mixture over crushed ice to precipitate the crude product.

-

Isolate the product by filtration, wash with cold water to remove residual acid, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.

-

The resulting mixture of ortho- and para-nitrothis compound can be separated by techniques such as fractional crystallization or chromatography.

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated area, away from ignition sources.[3] It is considered to have low to moderate toxicity.[13][22] The Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit of 75 ppm over an eight-hour time-weighted average.[7][22]

Conclusion

This compound remains a cornerstone of organic synthesis, valued for its properties as a solvent and its versatility as a chemical intermediate. A thorough understanding of its physical properties and chemical reactivity is essential for its safe and effective use in research and industrial applications.

References

- This compound - Solubility of Things. (n.d.).

- This compound (C6H5Cl) properties. (n.d.).

- This compound | C6H5Cl | CID 7964 - PubChem - NIH. (n.d.).

- This compound - Wikipedia. (n.d.).

- This compound Properties, Uses & Nitration - Lesson - Study.com. (n.d.).

- This compound: Synthesis, applications and safety hazards | Blog - Chempanda. (n.d.).

- This compound | Solvent, Aromatic Compound, Halogenated Hydrocarbon | Britannica. (n.d.).

- This compound - Sciencemadness Wiki. (2021).

- This compound Solvent Properties. (n.d.).

- Explain the preparation of the following compound. DDT - Chemistry (Theory) - Shaalaa.com. (2021).

- Explain the nucleophilic substitution reaction of this compound. - askIITians. (2025).

- This compound - Aromatic Compounds - Global Chemical Supplier. (n.d.).

- This compound - 108-90-7, C6H5Cl, density, melting point, boiling point, structural formula, synthesis. (2025).

- 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. (n.d.).

- DDT can be prepared by reacting this compound in the class 12 chemistry JEE_Main. (n.d.).

- how will you synthesis DDT from this compound - Brainly.in. (2019).

- What is the boiling point of this compound, and how does this property influence its use as a solvent in organic reactions? - Proprep. (n.d.).

- Explain the following substitution reactions of this compound : (1) Halogenation (2) Nitration (3) Sulphonation. - Sarthaks eConnect. (2021).

- 3.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2025).

- Nucleophilic aromatic substitution - Wikipedia. (n.d.).

- This compound - Stenutz. (n.d.).

- Table 4-2, Physical and Chemical Properties of this compound - Toxicological Profile for ... - NCBI. (n.d.).

- Nucleophilic Aromatic Substitution - The Benzyne Mechanism - Master Organic Chemistry. (2018).

- Halogenation of this compound | 1,2-dithis compound - YouTube. (2023).

- How will you convert the following ?this compound to D.D.T. - askIITians. (2025).

- The equation for the synthesis of the pesticide dichlorodiphenyltrichloroethane (DDT) is given below. Propose a reaction mechanism for the preparation of DDT. | Homework.Study.com. (n.d.).

Sources

- 1. webqc.org [webqc.org]

- 2. This compound | C6H5Cl | CID 7964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 108-90-7 [m.chemicalbook.com]

- 4. This compound Properties, Uses & Nitration - Lesson | Study.com [study.com]

- 5. This compound - Aromatic Compounds - Global Chemical Supplier_Methyl Bromide Manufacturer_Pharmaceutical Intermediates-Sunrise Group [sunrisechemical.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. This compound | Solvent, Aromatic Compound, Halogenated Hydrocarbon | Britannica [britannica.com]

- 9. proprep.com [proprep.com]

- 10. クロロベンゼン analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 11. sarthaks.com [sarthaks.com]

- 12. youtube.com [youtube.com]

- 13. This compound - Sciencemadness Wiki [sciencemadness.org]

- 14. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 15. Explain the nucleophilic substitution reaction of this compound. - askIITians [askiitians.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 18. shaalaa.com [shaalaa.com]

- 19. DDT can be prepared by reacting this compound in the class 12 chemistry JEE_Main [vedantu.com]

- 20. brainly.in [brainly.in]

- 21. homework.study.com [homework.study.com]

- 22. chempanda.com [chempanda.com]

electrophilic aromatic substitution of chlorobenzene

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of Chlorobenzene for Researchers and Drug Development Professionals

Abstract

This compound presents a classic yet nuanced case study in electrophilic aromatic substitution (EAS), governed by the competing electronic effects of its halogen substituent. While the chlorine atom deactivates the aromatic ring towards electrophilic attack through its strong inductive effect, its ability to donate lone-pair electrons via resonance directs incoming electrophiles to the ortho and para positions. This guide provides a comprehensive examination of the core principles, reaction mechanisms, and practical laboratory protocols for the electrophilic substitution of this compound. It is intended for researchers, scientists, and drug development professionals who utilize halogenated aromatic compounds as key synthetic intermediates. The content synthesizes theoretical underpinnings with field-proven experimental insights to offer a robust resource for both academic and industrial applications.

The Dichotomous Electronic Nature of the Chlorine Substituent

The reactivity of the benzene ring in this compound is fundamentally dictated by the interplay of two opposing electronic forces originating from the chlorine atom: the inductive effect and the resonance effect.

-

Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the benzene ring through the sigma (σ) bond. This effect is distance-dependent and depletes the overall electron density of the ring, making it less nucleophilic and therefore less reactive towards electrophiles than benzene itself. This deactivating nature is a hallmark of all halogen substituents.

-

Resonance Effect (+R): The chlorine atom possesses lone pairs of electrons in its p-orbitals, which can be delocalized into the π-system of the benzene ring. This donation of electron density, known as a positive resonance effect, partially counteracts the inductive withdrawal. Crucially, this electron donation is most pronounced at the ortho and para positions, as illustrated by the resonance structures.

This dualism is central to understanding the outcomes of EAS reactions on this compound: the inductive effect governs the overall rate of reaction (slower than benzene), while the resonance effect controls the regioselectivity of the substitution (favoring ortho and para products).

Caption: Dueling electronic effects of the chlorine substituent.

Mechanistic Analysis: The σ-Complex and Regiochemical Outcomes

The directing effect of the chlorine atom is best understood by examining the stability of the carbocation intermediate, known as the arenium ion or σ-complex, which is formed during the rate-determining step of the reaction.

When an electrophile (E+) attacks the this compound ring, it can add to the ortho, meta, or para position.

-

Ortho and Para Attack: The resulting σ-complex has four resonance contributors. One of these structures is particularly significant because the positive charge is located on the carbon atom directly bonded to the chlorine. In this specific contributor, the chlorine atom can effectively stabilize the positive charge by donating a lone pair of electrons, forming a chloronium ion structure. This additional stabilization lowers the activation energy for the formation of the ortho and para intermediates.

-

Meta Attack: The σ-complex formed from meta attack has only three resonance contributors. The positive charge is never located on the carbon atom bearing the chlorine, so the chlorine atom cannot provide direct resonance stabilization.

Therefore, the transition states leading to the ortho and para products are lower in energy than the transition state leading to the meta product, causing the reaction to proceed preferentially via the ortho/para pathway.

Caption: Energy pathways for electrophilic attack on this compound.

Key EAS Reactions of this compound: Protocols and Insights

This section details the methodologies for the most common and synthetically useful EAS reactions performed on this compound.

Nitration of this compound

The nitration of this compound introduces a nitro (-NO₂) group onto the ring and is a foundational step for synthesizing anilines and other important intermediates. The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid, known as "mixed acid."

Mechanism Insight: Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), the active electrophile in this reaction.

Product Distribution & Conditions

| Temperature (°C) | % Ortho (1-Chloro-2-nitrobenzene) | % Meta (1-Chloro-3-nitrobenzene) | % Para (1-Chloro-4-nitrobenzene) | Source |

| 30 | 30% | 1% | 69% | |

| 70 | 34.5% | 1.0% | 64.5% |

Note: The para isomer is the major product due to the steric hindrance of the relatively bulky chlorine atom, which disfavors attack at the adjacent ortho position.

Detailed Experimental Protocol: Synthesis of 1-Chloro-4-nitrobenzene

-

Apparatus Setup: Assemble a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath to maintain temperature control.

-

Acid Mixture Preparation: Carefully add 40 mL of concentrated sulfuric acid to the flask. Begin stirring and cool the acid to below 10°C.

-

Addition of this compound: Add 20 mL (approx. 22.1 g) of this compound to the cooled sulfuric acid. Maintain the temperature below 20°C.

-

Nitrating Mixture: Prepare the nitrating mixture by cautiously adding 15 mL of concentrated sulfuric acid to 15 mL of concentrated nitric acid in a separate beaker, cooling in an ice bath.

-

Reaction Execution: Add the cold nitrating mixture dropwise from the dropping funnel to the stirred this compound-sulfuric acid mixture over a period of 30-45 minutes. Crucially, maintain the internal temperature of the reaction mixture between 20-30°C. Higher temperatures can lead to the formation of dinitrated byproducts.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 30 minutes.

-

Workup: Pour the reaction mixture slowly and with vigorous stirring onto 200 g of crushed ice. The crude product will precipitate as a yellowish solid.

-

Isolation and Purification: Isolate the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper. Recrystallize the crude product from ethanol to yield pure 1-chloro-4-nitrobenzene as pale yellow crystals.

Halogenation of this compound

The introduction of a second halogen atom onto the this compound ring is achieved using a halogen (e.g., Cl₂ or Br₂) in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Mechanism Insight: The Lewis acid catalyst polarizes the halogen-halogen bond, creating a more potent electrophile (e.g., Cl⁺-FeCl₄⁻). This complex is then attacked by the electron-rich aromatic ring.

Product Distribution & Conditions (Chlorination)

| Catalyst | % Ortho (1,2-Dithis compound) | % Meta (1,3-Dithis compound) | % Para (1,4-Dithis compound) | Source |

| FeCl₃ | 39% | <1% | 60% | |

| AlCl₃ | 33% | <1% | 66% |

Detailed Experimental Protocol: Synthesis of Dichlorobenzenes

-

Apparatus Setup: Set up a 500 mL flask with a reflux condenser. The outlet of the condenser should be connected via a tube to a gas trap (e.g., a beaker containing sodium hydroxide solution) to neutralize the evolving HCl gas.

-

Catalyst and Reactant: Place 1 g of iron filings (which will be converted in situ to FeCl₃) and 56 g (50 mL) of this compound into the flask.

-

Reaction Execution: Heat the flask gently in a water bath to approximately 40°C. Bubble a steady stream of dry chlorine gas through the mixture. The reaction is exothermic and may require occasional cooling to maintain the temperature below 50°C. Continue the addition of chlorine until the mixture has gained approximately 34-35 g in weight.

-

Workup: Allow the dark reaction mixture to cool. Wash it successively with water, 10% sodium hydroxide solution (to remove unreacted chlorine and HCl), and finally again with water.

-

Isolation and Purification: Dry the organic layer over anhydrous calcium chloride. The resulting mixture of dithis compound isomers can be separated by fractional distillation. (Boiling points: 1,2-isomer ~180°C; 1,4-isomer ~174°C). The para isomer, being a solid at room temperature (m.p. 53°C), may also be partially separated by cooling and filtration.

Sulfonation of this compound

Sulfonation involves the introduction of a sulfonic acid (-SO₃H) group. The reaction is typically performed with fuming sulfuric acid (oleum), which is a solution of SO₃ in H₂SO₄. The electrophile is sulfur trioxide (SO₃).

Mechanism Insight: Unlike other EAS reactions, sulfonation is reversible. The position of the equilibrium can be influenced by the reaction conditions. High temperatures and concentrated acid favor the formation of the thermodynamically more stable para product.

Product Distribution & Conditions

| Temperature (°C) | % Ortho (2-Chlorobenzenesulfonic acid) | % Para (4-Chlorobenzenesulfonic acid) | Source |

| 25 | 42% | 58% | |

| 100 | 1% | 99% |

Detailed Experimental Protocol: Synthesis of 4-Chlorobenzenesulfonic acid

-

Apparatus Setup: In a 250 mL flask fitted with a reflux condenser and a mechanical stirrer, place 56 g (50 mL) of this compound.

-

Reagent Addition: Slowly and carefully add 100 g (55 mL) of concentrated sulfuric acid to the this compound with stirring.

-

Reaction Execution: Heat the mixture in an oil bath to 100-110°C. Maintain this temperature with constant stirring for 2-3 hours.

-

Workup: Cool the reaction mixture to room temperature and pour it carefully into 500 mL of cold water.

-

Isolation: The 4-chlorobenzenesulfonic acid is soluble in water. To isolate it, it is often converted to its sodium salt. Add a saturated solution of sodium chloride (salting out). The sodium salt of 4-chlorobenzenesulfonic acid is less soluble and will precipitate.

-

Purification: Filter the precipitated sodium salt and wash it with a small amount of cold brine solution. The product can be further purified by recrystallization from water.

Caption: Generalized workflow for electrophilic aromatic substitution.

Synthetic Utility in Medicinal Chemistry and Drug Development

Chlorinated aromatic rings are prevalent scaffolds in pharmaceuticals. The ability to selectively functionalize this compound at the ortho and para positions is a cornerstone of synthetic strategy. For example, 4-chloronitrobenzene is a key starting material for the synthesis of various active pharmaceutical ingredients (APIs). It can be reduced to 4-chloroaniline, which serves as a building block for drugs such as the antibacterial agent chlorhexidine and certain tyrosine kinase inhibitors used in oncology. The predictable regiochemistry of EAS on this compound allows for the controlled construction of complex molecular architectures required for biological activity.

Conclusion

The is a textbook example of how substituent effects dictate reaction outcomes in organic synthesis. The deactivating, yet ortho, para-directing, nature of the chlorine atom provides a reliable framework for the selective functionalization of the aromatic ring. A thorough understanding of the underlying mechanisms, coupled with carefully controlled reaction conditions, enables chemists to leverage this compound and its derivatives as versatile intermediates in the synthesis of fine chemicals, agrochemicals, and pharmaceuticals. The protocols and data presented in this guide offer a practical resource for achieving desired synthetic transformations with high efficiency and selectivity.

References

- Title: Nitration of Halogenobenzenes Source: Journal of the American Chemical Society URL:[Link]

- Title: Organic Syntheses, Coll. Vol. 1, p.164 (1941); Vol. 2, p.17 (1922) Source: Organic Syntheses URL:[Link]

- Title: Aromatic Substitution. XXX. The Ferric Chloride-Catalyzed Chlorination of the Halobenzenes Source: Journal of the American Chemical Society URL:[Link]

- Title: The Aluminum Chloride-Catalyzed Chlorination of the Halobenzenes Source: Journal of the American Chemical Society URL:[Link]

- Title: The Sulfonation of this compound Source: Journal of the American Chemical Society URL:[Link]

A Technical Guide to the Resonance, Electronic Effects, and Reactivity of Chlorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorobenzene is a molecule of significant interest in organic synthesis, serving as a key intermediate in the production of various chemicals. Its reactivity is a classic illustration of the interplay between competing electronic effects. This guide provides an in-depth analysis of the resonance structures of this compound, elucidates the dichotomy of the chlorine substituent's inductive and mesomeric effects, and explores the resulting consequences for both electrophilic and nucleophilic aromatic substitution reactions. Detailed mechanisms, experimental protocols for key transformations, and quantitative data are presented to offer a comprehensive understanding for professionals in chemical research and development.

Introduction: The Dichotomous Nature of the Chloro Substituent

This compound (C₆H₅Cl) presents a fascinating case in the study of aromatic reactivity. The chlorine atom, bonded directly to the benzene ring, exerts two opposing electronic effects that dictate its behavior in chemical reactions.[1]

-

Inductive Effect (-I): Due to the high electronegativity of chlorine, it withdraws electron density from the benzene ring through the sigma (σ) bond. This effect is distance-dependent and deactivates the ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene.[1][2][3]

-

Mesomeric (Resonance) Effect (+M): The lone pairs of electrons on the chlorine atom can be delocalized into the pi (π) system of the benzene ring.[4][5][6] This donation of electron density increases the electron richness of the ring, particularly at the ortho and para positions.[4]

The overall reactivity of this compound is a net result of these two competing forces. Crucially, experimental evidence shows that the inductive effect is stronger, leading to an overall deactivation of the ring.[2][7][8] However, the mesomeric effect, despite being weaker, governs the regioselectivity of the reactions.[2][9]

Unveiling the Electronic Landscape: Resonance Structures

The +M effect of the chlorine atom is best visualized through its resonance structures. The delocalization of a lone pair from chlorine introduces a negative charge into the aromatic ring, specifically at the ortho and para positions. This increased electron density at these sites is the fundamental reason for this compound's directing effects in electrophilic substitution.[4][10]

Caption: Resonance structures of this compound.

Reactivity in Electrophilic Aromatic Substitution (EAS)

In EAS reactions, an electrophile (E⁺) attacks the electron-rich benzene ring. The chloro-substituent's electronic effects lead to two key outcomes:

-

Deactivation: this compound reacts slower than benzene in EAS reactions. The potent electron-withdrawing inductive effect of chlorine reduces the overall nucleophilicity of the ring, increasing the activation energy of the electrophilic attack.[7][8]

-

Ortho-, Para-Direction: Incoming electrophiles are directed to the ortho and para positions. This is because the resonance effect, which donates electron density, is only felt at these positions.[2][11] Consequently, the carbocation intermediates (arenium ions or sigma complexes) formed from ortho and para attacks are more stable than the one formed from a meta attack.[2][12] The intermediate from ortho/para attack has an additional resonance structure where the positive charge is delocalized onto the chlorine atom, providing significant stabilization.[2]

Comparative Reactivity Data

The deactivating nature of halogens is evident when comparing their reaction rates to benzene.

| Compound | Relative Rate of Nitration |

| Benzene (C₆H₆) | 1.0 |

| Fluorobenzene (C₆H₅F) | 0.11 |

| This compound (C₆H₅Cl) | 0.02 |

| Bromobenzene (C₆H₅Br) | 0.06 |